molecular formula C17H25N3O6 B1682650 Tyroservaltide CAS No. 154039-16-4

Tyroservaltide

Cat. No.: B1682650
CAS No.: 154039-16-4
M. Wt: 367.4 g/mol
InChI Key: TYFLVOUZHQUBGM-IHRRRGAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CMS-024-02 involves the sequential coupling of amino acids to form the tripeptide structure. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other peptide coupling agents. After the formation of the tripeptide, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of CMS-024-02 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is often lyophilized to ensure stability .

Chemical Reactions Analysis

Types of Reactions

CMS-024-02 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

CMS-024-02 exerts its effects by inhibiting histone deacetylase (HDAC), an enzyme involved in the deacetylation of lysine residues on histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Valproate: Another HDAC inhibitor used in the treatment of epilepsy and bipolar disorder.

    Sodium phenylbutyrate: Used for the treatment of urea cycle disorders and also acts as an HDAC inhibitor.

    HBI-8000:

Uniqueness

CMS-024-02 is unique due to its specific tripeptide structure, which allows for targeted inhibition of HDAC. Its potential therapeutic applications in cancer treatment, particularly for solid tumors, distinguish it from other HDAC inhibitors .

Properties

CAS No.

154039-16-4

Molecular Formula

C17H25N3O6

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H25N3O6/c1-9(2)14(17(25)26)20-16(24)13(8-21)19-15(23)12(18)7-10-3-5-11(22)6-4-10/h3-6,9,12-14,21-22H,7-8,18H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)/t12-,13-,14-/m0/s1

InChI Key

TYFLVOUZHQUBGM-IHRRRGAJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YSV

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

tripeptide tyroservatide
tyroservatide
YSV tripeptide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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